molecular formula C7H10N4O B13075962 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one

8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one

Katalognummer: B13075962
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: MYZMKTPJVBEXGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can be achieved through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction typically takes place under reflux conditions in pyridine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring structure.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group.

Wissenschaftliche Forschungsanwendungen

8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is unique due to its specific ring structure and the presence of an amino group, which can participate in various chemical reactions. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.

Eigenschaften

Molekularformel

C7H10N4O

Molekulargewicht

166.18 g/mol

IUPAC-Name

2-amino-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C7H10N4O/c8-5-4-6(12)11-3-1-2-9-7(11)10-5/h4H,1-3,8H2,(H,9,10)

InChI-Schlüssel

MYZMKTPJVBEXGC-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=NC(=CC(=O)N2C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.